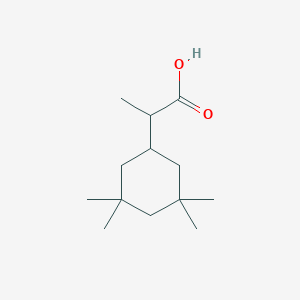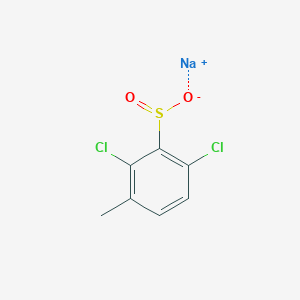
1-(2-aminoethyl)-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-aminoethyl)-1H-indole-5-carboxamide is a compound that belongs to the indole family, which is known for its wide range of biological activities Indoles are heterocyclic compounds that are found in many natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 1-(2-aminoethyl)-1H-indole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-nitrobenzaldehyde with ethyl glycinate to form an intermediate, which is then reduced and cyclized to yield the desired indole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2-aminoethyl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-5-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-aminoethyl)-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in modulating biological pathways and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-aminoethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-aminoethyl)-1H-indole-5-carboxamide can be compared with other indole derivatives such as 1-(2-aminoethyl)-1H-indole-3-carboxamide and 1-(2-aminoethyl)-1H-indole-2-carboxamide. These compounds share a similar indole core structure but differ in the position of the carboxamide group. The unique positioning of the carboxamide group in this compound can lead to distinct chemical and biological properties, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
1305711-35-6 |
|---|---|
Formule moléculaire |
C11H13N3O |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-(2-aminoethyl)indole-5-carboxamide |
InChI |
InChI=1S/C11H13N3O/c12-4-6-14-5-3-8-7-9(11(13)15)1-2-10(8)14/h1-3,5,7H,4,6,12H2,(H2,13,15) |
Clé InChI |
KBMBHUXLSJBOPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2CCN)C=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


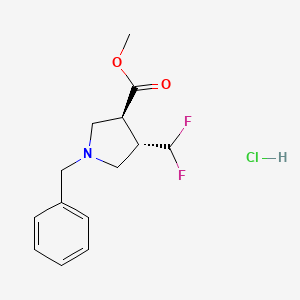

![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile](/img/structure/B13157800.png)
![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide](/img/structure/B13157806.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one](/img/structure/B13157812.png)
![2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B13157814.png)
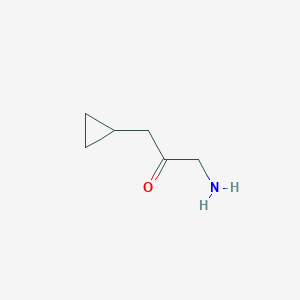
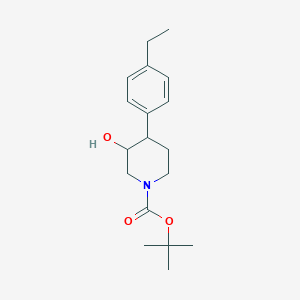
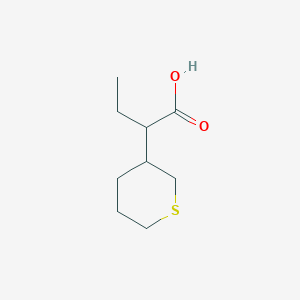

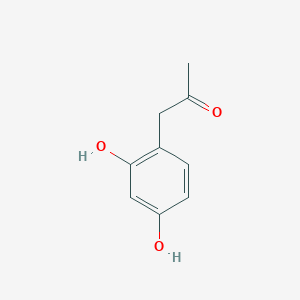
![4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)
